molecular formula C₁₁H₁₆O₂ B1142817 methyl (2E,6Z,8E)-deca-2,6,8-trienoate CAS No. 1173170-04-1

methyl (2E,6Z,8E)-deca-2,6,8-trienoate

Cat. No.: B1142817
CAS No.: 1173170-04-1
M. Wt: 180.24
InChI Key:
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Description

Methyl (2E,6Z,8E)-deca-2,6,8-trienoate is an organic compound with the molecular formula C₁₁H₁₆O₂. It is a methyl ester derivative of decatrienoic acid and is characterized by its conjugated triene system, which contributes to its unique chemical properties. This compound is often used in various chemical and industrial applications due to its reactivity and functional groups.

Scientific Research Applications

Methyl (2E,6Z,8E)-deca-2,6,8-trienoate has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its bioactive properties.

    Industry: Utilized in the production of fragrances and flavoring agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E,6Z,8E)-deca-2,6,8-trienoate typically involves the esterification of decatrienoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an inert atmosphere to prevent oxidation .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. These methods often involve the use of automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Methyl (2E,6Z,8E)-deca-2,6,8-trienoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Epoxides and hydroxylated derivatives.

    Reduction: Saturated esters.

    Substitution: Amides and ethers.

Mechanism of Action

The mechanism of action of methyl (2E,6Z,8E)-deca-2,6,8-trienoate involves its interaction with various molecular targets. The conjugated triene system allows it to participate in electron transfer reactions, which can modulate biological pathways. It may interact with enzymes and receptors, influencing cellular processes such as inflammation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2E,6Z,8E)-deca-2,6,8-trienoate is unique due to its specific triene system, which imparts distinct chemical reactivity and biological activity. Its ester functional group also allows for diverse chemical modifications, making it a versatile compound in various applications .

Properties

IUPAC Name

methyl (2E,6Z,8E)-deca-2,6,8-trienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h3-6,9-10H,7-8H2,1-2H3/b4-3+,6-5-,10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DETDREBFLOKGKA-VGRAICDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CCCC=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C\CC/C=C/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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